2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride
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Overview
Description
2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride is a complex organic compound that features a piperazine ring, a pyrazine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine and pyrazine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)oxolan-2-one dihydrochloride: Another piperazine derivative with similar structural features.
(3-Oxopiperazin-1-yl)acetic acid: A related compound with a similar core structure but different functional groups.
Uniqueness
2-[2-oxo-3-(piperazin-1-yl)-1,2-dihydropyrazin-1-yl]acetic acid dihydrochloride is unique due to its specific combination of piperazine and pyrazine rings, along with the acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2703780-41-8 |
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Molecular Formula |
C10H16Cl2N4O3 |
Molecular Weight |
311.2 |
Purity |
95 |
Origin of Product |
United States |
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